

High-performance liquid chromatography (HPLC) for Sampatrilat analysis

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Compound of Interest

Compound Name: *Sampatrilat*

Cat. No.: *B1681431*

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An Application Note on the Analysis of **Sampatrilat** Using High-Performance Liquid Chromatography

Introduction

Sampatrilat is a dual inhibitor of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), which has been developed for the treatment of hypertension and congestive heart failure. Accurate and reliable analytical methods are crucial for the quantitative determination of **Sampatrilat** in pharmaceutical formulations and biological matrices during drug development and quality control processes. High-performance liquid chromatography (HPLC) offers a robust and sensitive platform for the analysis of such pharmaceutical compounds.

This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of **Sampatrilat**. The described protocol is intended for researchers, scientists, and drug development professionals.

Principle

The method employs a reversed-phase C18 column to separate **Sampatrilat** from potential impurities. The mobile phase consists of a mixture of an aqueous buffer and an organic solvent. Detection is achieved using a UV detector at a wavelength where **Sampatrilat** exhibits significant absorbance. The concentration of **Sampatrilat** in a sample is determined by comparing its peak area to that of a standard of known concentration.

Materials and Reagents

- **Sampatrilat** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (analytical grade)
- Orthophosphoric acid (analytical grade)
- Water (HPLC grade)
- 0.45 µm membrane filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the chromatographic conditions.

Parameter	Condition
HPLC System	Isocratic Pumping System
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	25mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (60:40 v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	215 nm
Injection Volume	20 µL
Column Temperature	Ambient (25 °C)
Run Time	10 minutes

Experimental Protocols

Preparation of Mobile Phase

- Phosphate Buffer (25mM, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid.
- Mobile Phase Mixture: Mix the phosphate buffer and acetonitrile in a 60:40 (v/v) ratio.
- Degassing: Degas the mobile phase for 15 minutes using an ultrasonic bath or a suitable online degasser before use.

Preparation of Standard Solutions

- Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of **Sampatrilat** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.

Sample Preparation

The sample preparation procedure may vary depending on the matrix.

- For Bulk Drug: Accurately weigh a quantity of the bulk drug equivalent to 10 mg of **Sampatrilat** and prepare a 100 µg/mL solution in the mobile phase.
- For Pharmaceutical Formulations (e.g., Tablets):
 - Weigh and finely powder 20 tablets.
 - Accurately weigh a portion of the powder equivalent to 10 mg of **Sampatrilat** and transfer it to a 100 mL volumetric flask.
 - Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
 - Dilute to volume with the mobile phase and mix well.
 - Filter the solution through a 0.45 µm membrane filter before injection.^{[1][2]}

- For Biological Samples (e.g., Plasma):
 - A solid-phase extraction (SPE) method is recommended for plasma samples to remove interfering substances.[3]
 - Alternatively, protein precipitation can be performed by adding a precipitating agent like acetonitrile or methanol to the plasma sample.[4][5]
 - Centrifuge the mixture and filter the supernatant through a 0.45 µm membrane filter before injection.[5]

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the validation parameters.

Validation Parameter	Result
Linearity (µg/mL)	1 - 50 µg/mL
Correlation Coefficient (r ²)	> 0.999
Accuracy (% Recovery)	98.0 - 102.0%
Precision (% RSD)	< 2.0%
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantification (LOQ)	0.3 µg/mL
Robustness	Robust

Data Presentation

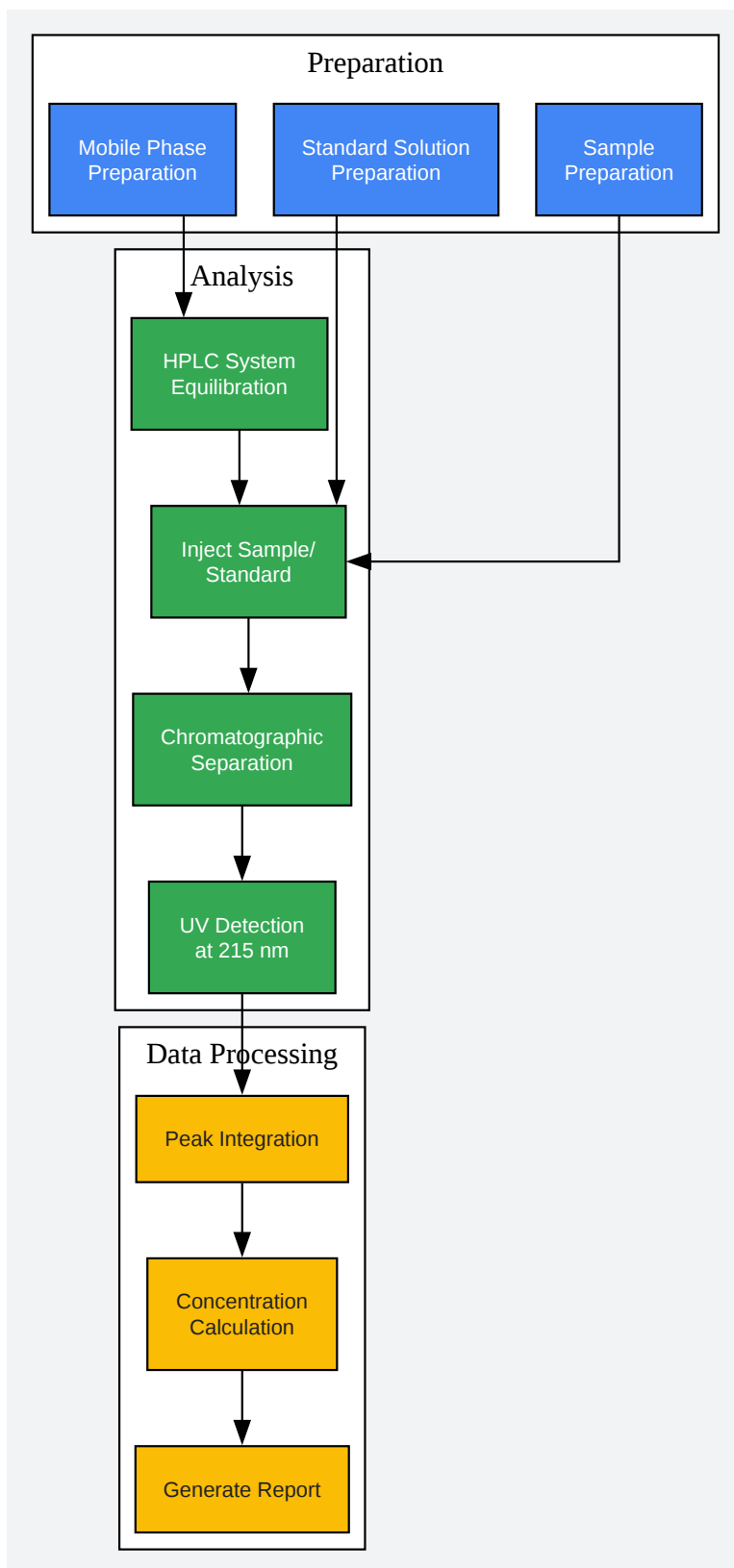
System Suitability

Parameter	Acceptance Criteria	Typical Result
Tailing Factor	≤ 2.0	1.2
Theoretical Plates	≥ 2000	> 4000
% RSD of Peak Area	$\leq 2.0\%$	< 1.0%

Linearity Data

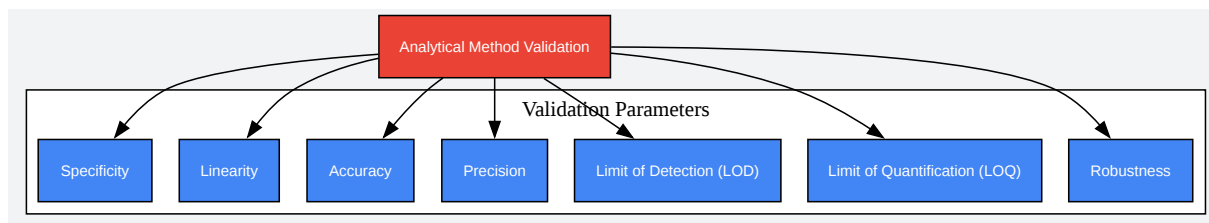
Concentration ($\mu\text{g/mL}$)	Peak Area (Arbitrary Units)
1	15000
5	75000
10	152000
20	305000
30	455000
40	608000
50	760000

Visualizations



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Caption: Experimental workflow for **Smapatrilat** analysis by HPLC.



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Caption: Key parameters for analytical method validation.

Conclusion

The described RP-HPLC method is simple, accurate, and precise for the quantitative determination of **Sampatrilat**. This method can be effectively used for routine quality control analysis of bulk drug and pharmaceutical formulations. The method validation results demonstrate its reliability for its intended purpose.

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